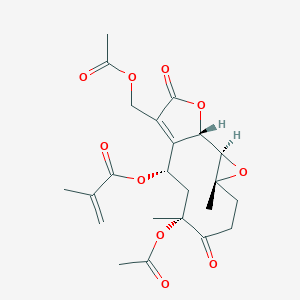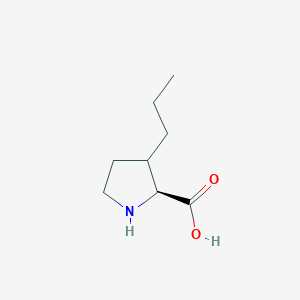
3-Propyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propyl-L-proline is a non-proteinogenic amino acid that has gained attention in recent years due to its potential therapeutic applications. It is a cyclic amino acid that is structurally similar to proline, but with an additional propyl group attached to the nitrogen atom. 3-Propyl-L-proline has been found to possess a range of biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-Propyl-L-proline is not fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and signaling pathways. For example, studies have shown that 3-Propyl-L-proline can inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
3-Propyl-L-proline has been found to possess a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, it has also been found to possess antioxidant activity, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Propyl-L-proline in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain types of experiments.
Orientations Futures
There are numerous potential future directions for research on 3-Propyl-L-proline. One area of focus could be on its potential use as an anti-inflammatory agent in the treatment of diseases such as arthritis. Another area of focus could be on its potential use as an anticancer agent, particularly in combination with other drugs. Additionally, further research is needed to better understand its mechanism of action and potential side effects, which could help to inform its use in future drug development.
Méthodes De Synthèse
The synthesis of 3-Propyl-L-proline can be achieved through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to create the desired compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One common method of chemical synthesis involves the reaction of L-proline with 1-bromo-3-propane to form 3-Propyl-L-proline.
Applications De Recherche Scientifique
3-Propyl-L-proline has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that 3-Propyl-L-proline can inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Another area of research has focused on the potential use of 3-Propyl-L-proline as an anticancer agent. Studies have shown that 3-Propyl-L-proline can induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
14371-87-0 |
|---|---|
Nom du produit |
3-Propyl-L-proline |
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(2S)-3-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6?,7-/m0/s1 |
Clé InChI |
JYQLFFLYIKPHHN-MLWJPKLSSA-N |
SMILES isomérique |
CCCC1CCN[C@@H]1C(=O)O |
SMILES |
CCCC1CCNC1C(=O)O |
SMILES canonique |
CCCC1CCNC1C(=O)O |
Synonymes |
Proline, 3-propyl- (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



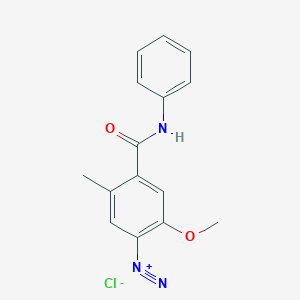
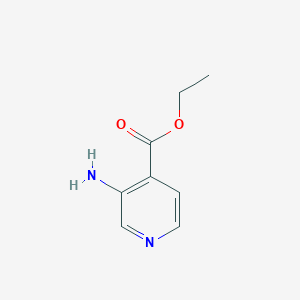
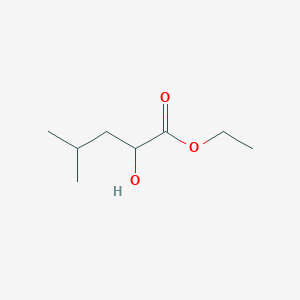
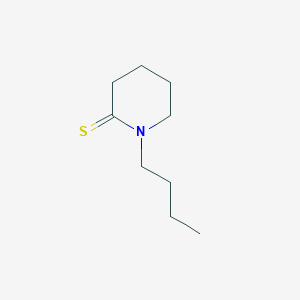
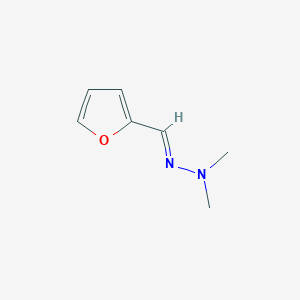
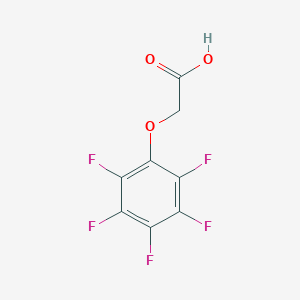
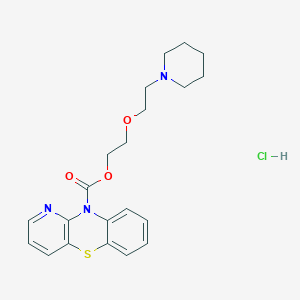
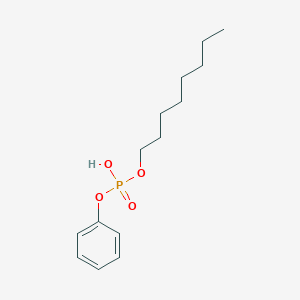
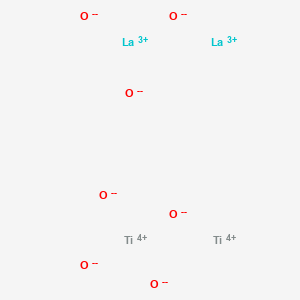
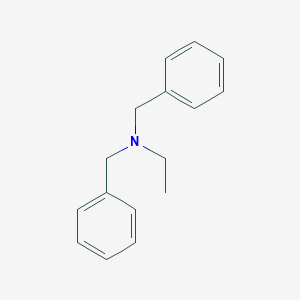


![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
